N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a chemical compound with the CAS Number: 1150271-47-8 . It has a molecular weight of 247.15 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is stored at room temperature and is sealed in dry conditions . The physical form of the compound is a white to off-white powder or crystals .Scientific Research Applications
- Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
- In this reaction, a boronic ester is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
- The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
- Boronic esters can also be used in transesterification reactions . In these reactions, the boronic ester reacts with an alcohol to form a new ester and a boronic acid .
- This reaction is often used in the synthesis of complex molecules, as it allows for the introduction of a wide variety of functional groups .
- Boronic esters can be used in the synthesis of aminothiazoles, which are potential γ-secretase modulators . γ-Secretase is an enzyme that plays a key role in the development of Alzheimer’s disease, and modulating its activity could potentially lead to new treatments .
Suzuki-Miyaura Cross-Coupling Reactions
Transesterification Reactions
Preparation of γ-Secretase Modulators
Synthesis of JAK2 Inhibitors
- Boronic esters like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- This reaction is often used in the synthesis of complex molecules, as it allows for the introduction of a wide variety of functional groups .
Borylation at the Benzylic C-H Bond of Alkylbenzenes
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMMOAKRTGRWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674854 | |
Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | |
CAS RN |
1150271-47-8 | |
Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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